molecular formula C9H20N2O2 B1474523 3-(3,4-Dimethoxypyrrolidin-1-yl)propan-1-amine CAS No. 1702814-81-0

3-(3,4-Dimethoxypyrrolidin-1-yl)propan-1-amine

Cat. No.: B1474523
CAS No.: 1702814-81-0
M. Wt: 188.27 g/mol
InChI Key: YMLJFLFPFPPSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxypyrrolidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,4-dimethoxypyrrolidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-12-8-6-11(5-3-4-10)7-9(8)13-2/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLJFLFPFPPSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Dimethoxypyrrolidin-1-yl)propan-1-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological effects.

  • Molecular Formula : C11H17N2O2
  • Molecular Weight : 209.26 g/mol
  • CAS Number : 120099-60-7

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with appropriate alkylating agents. The synthetic pathways often utilize methods that ensure high purity and yield of the desired compound.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

  • CNS Activity :
    • The compound has been evaluated for its potential as a central nervous system (CNS) stimulant. In animal models, it has shown increased locomotor activity, suggesting possible applications in treating conditions like ADHD or narcolepsy.
  • Antidepressant Effects :
    • Preliminary studies indicate that this compound may possess antidepressant-like effects in rodent models. It appears to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Neuroprotective Properties :
    • Some studies have suggested that it may offer neuroprotective benefits against oxidative stress, potentially useful in neurodegenerative disorders.

The precise mechanism through which this compound exerts its effects is not fully elucidated. However, it is believed to interact with various neurotransmitter receptors and transporters, influencing their activity and leading to enhanced synaptic transmission.

Study 1: CNS Stimulant Activity

In a controlled study involving rats, administration of this compound resulted in significant increases in spontaneous locomotor activity compared to control groups. This suggests potential as a stimulant agent.

Dose (mg/kg)Locomotor Activity (cm)
050
5120
10200

Study 2: Antidepressant-Like Effects

A separate investigation assessed the antidepressant-like effects using the forced swim test (FST). Results indicated that higher doses reduced immobility time significantly.

Dose (mg/kg)Immobility Time (seconds)
Control60
540
1020

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethoxypyrrolidin-1-yl)propan-1-amine
Reactant of Route 2
3-(3,4-Dimethoxypyrrolidin-1-yl)propan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.